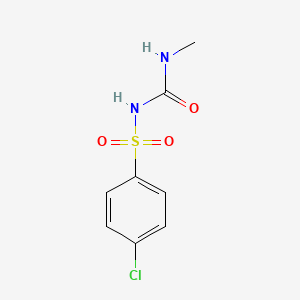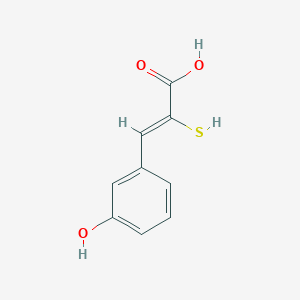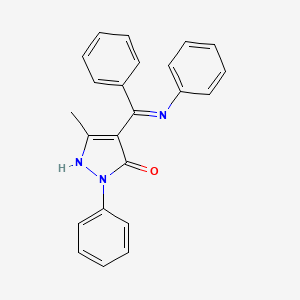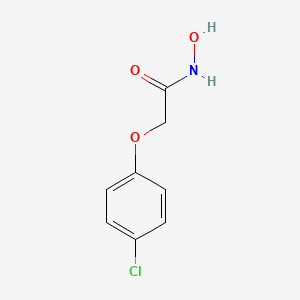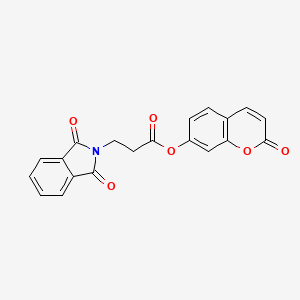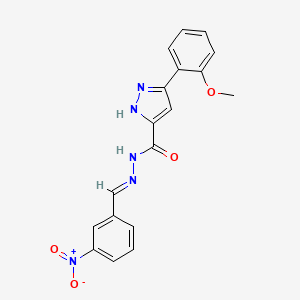
5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a hydrazide moiety linked to a nitro-substituted benzylidene group The methoxyphenyl group attached to the pyrazole ring adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazole ring, typically using electrophilic aromatic substitution.
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives.
Attachment of the Nitro-Benzylidene Group: The final step involves the condensation reaction between the hydrazide and 3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: : It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds or covalent bonds with target molecules. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the methoxy and nitro groups, making it less reactive in certain conditions.
5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide: Similar structure but without the nitro-benzylidene group, leading to different reactivity and applications.
3-Nitrobenzylidene hydrazide derivatives: Compounds with similar hydrazide and nitrobenzylidene groups but different core structures, affecting their chemical behavior and applications.
Uniqueness: : The presence of both the methoxyphenyl and nitro-benzylidene groups in 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide makes it unique in terms of its reactivity and potential applications. These groups contribute to its ability to participate in a wide range of chemical reactions and its potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C18H15N5O4 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-17-8-3-2-7-14(17)15-10-16(21-20-15)18(24)22-19-11-12-5-4-6-13(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChIキー |
OCOXPLOZRZRYIJ-YBFXNURJSA-N |
異性体SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)
